N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzyl group substituted with a chlorine atom, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the thiazole intermediate.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide.
Uniqueness: The presence of the methoxybenzamide moiety and the specific substitution pattern on the thiazole ring confer unique biological activities and chemical properties to the compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-15-8-4-13(5-9-15)17(22)21-18-20-11-16(24-18)10-12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMMJSHNCQQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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